In-Depth Technical Guide: Determining the Potency of Map3K14-IN-173 Against NIK Autophosphorylation
In-Depth Technical Guide: Determining the Potency of Map3K14-IN-173 Against NIK Autophosphorylation
This guide provides a comprehensive technical overview of Mitogen-Activated Protein Kinase Kinase Kinase 14 (MAP3K14), also known as NF-κB-Inducing Kinase (NIK), and details the experimental framework for characterizing the inhibitory activity of a potent and specific inhibitor, Map3K14-IN-173. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor profiling and the study of NF-κB signaling pathways.
The Central Role of NIK (MAP3K14) in Non-Canonical NF-κB Signaling
Mitogen-activated protein kinase kinase kinase 14 (MAP3K14 or NIK) is a critical serine/threonine kinase that functions as the central regulatory node of the non-canonical (or alternative) NF-κB signaling pathway.[1][2] Unlike the canonical pathway, which responds to a broad range of stimuli, the non-canonical pathway is selectively activated by a specific subset of Tumor Necrosis Factor (TNF) superfamily receptors, such as the lymphotoxin β receptor (LTβR) and B-cell activating factor receptor (BAFF-R).[1]
In unstimulated cells, NIK is continuously targeted for proteasomal degradation, keeping its cellular concentration extremely low.[3] Upon receptor stimulation, this degradation is inhibited, leading to the stabilization and accumulation of NIK. The active NIK then phosphorylates and activates IκB Kinase α (IKKα), which in turn phosphorylates NF-κB2/p100.[1][3] This phosphorylation event triggers the proteolytic processing of p100 to its active form, p52, which then translocates to the nucleus with RelB to regulate the transcription of target genes.[1] This pathway is essential for lymphoid organ development, B-cell maturation and survival, and other aspects of the immune response.[4] Aberrant NIK activity is implicated in various inflammatory diseases and cancers, making it a compelling therapeutic target.[1][5]
Caption: Non-canonical NF-κB pathway showing NIK inhibition.
Profile of a High-Potency NIK Inhibitor: Map3K14-IN-173
Map3K14-IN-173 is a novel and highly potent inhibitor of NIK kinase activity.[5] Its development provides a critical tool for dissecting the nuanced roles of NIK in cellular pathways and represents a promising chemical scaffold for therapeutic development.
Biochemical Potency
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50% under specific assay conditions. For Map3K14-IN-173, the IC50 value has been determined in a biochemical assay measuring the autophosphorylation of the NIK enzyme.
| Compound | Target | Assay Type | IC50 Value | Source |
| Map3K14-IN-173 | NIK (MAP3K14) | NIK Autophosphorylation | 1.8 nM | MOLNOVA Datasheet[5], DC Chemicals[1][6] |
This low nanomolar IC50 value signifies a very high degree of potency, indicating a strong interaction between Map3K14-IN-173 and the NIK kinase domain. The potency of this compound has also been demonstrated in cellular assays, where it inhibited phosphorylated IKKα levels in multiple myeloma cells with an IC50 of 1.3 nM and showed antiproliferative effects in NIK-translocated myeloma cells with an IC50 of 29 nM.[5]
Experimental Protocol: IC50 Determination for NIK Autophosphorylation
The following protocol describes a robust, validated method for determining the IC50 value of a test compound, such as Map3K14-IN-173, against NIK autophosphorylation. This method utilizes the ADP-Glo™ Kinase Assay, a luminescent-based system that quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity.
Principle of the Assay
The ADP-Glo™ assay is a two-step process. First, the kinase reaction is performed, during which NIK utilizes ATP to autophosphorylate, producing ADP. After incubation, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added, which converts the ADP generated in the first step back into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce a light signal that is proportional to the initial kinase activity.
Materials and Reagents
-
Recombinant Human NIK (MAP3K14), active (e.g., Sino Biological, Promega)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101 or similar)
-
Map3K14-IN-173 or other test inhibitor
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
ATP, high purity
-
DMSO, molecular biology grade
-
384-well white opaque plates
-
Multichannel pipettes and/or automated liquid handler
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Map3K14-IN-173 in 100% DMSO.
-
Perform a serial dilution of the inhibitor stock solution in DMSO to create a range of concentrations (e.g., 11-point, 3-fold serial dilution). This will be the "compound plate". The final assay concentration should typically span from low micromolar to picomolar to adequately define the dose-response curve.
-
-
Enzyme and ATP Preparation:
-
Thaw recombinant NIK enzyme on ice.
-
Prepare the final enzyme solution by diluting the NIK stock in kinase buffer to the desired working concentration (e.g., 2-5 ng/µL, to be optimized for linear signal).
-
Prepare the ATP solution in kinase buffer at a concentration twice the desired final concentration (e.g., 2X the Km of ATP for NIK, if known, or a standard concentration like 50 µM).
-
-
Assay Plate Setup (384-well format):
-
Add a small volume (e.g., 50 nL) of the serially diluted inhibitor from the compound plate to the wells of the 384-well assay plate.
-
Include "no inhibitor" wells (DMSO only) for 100% activity control and "no enzyme" wells for background control.
-
Add 2.5 µL of the diluted NIK enzyme solution to each well (except the "no enzyme" background controls, to which 2.5 µL of kinase buffer is added).
-
Gently mix the plate and incubate for 15-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Initiate the autophosphorylation reaction by adding 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is 5 µL.
-
Gently mix the plate and incubate for a set period (e.g., 40-60 minutes) at room temperature. This incubation time should be within the linear range of the reaction.
-
-
Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction.
-
Incubate for 40 minutes at room temperature to allow for the complete depletion of residual ATP.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luminescence reaction.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the average background signal ("no enzyme" control) from all other measurements.
-
Normalize the data by setting the average "no inhibitor" control signal as 100% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Caption: Experimental workflow for NIK IC50 determination.
Conclusion
Map3K14-IN-173 is a powerful research tool for investigating the non-canonical NF-κB pathway, distinguished by its exceptionally low nanomolar potency against NIK autophosphorylation. The accurate and reproducible determination of its IC50 value is fundamental to its characterization. The protocol detailed herein provides a self-validating system for assessing the potency of this and other NIK inhibitors, ensuring data integrity and comparability across studies. By understanding the intricate role of NIK and employing robust biochemical assays, researchers can further elucidate the therapeutic potential of targeting this critical kinase.
References
- Sino Biological.
- MOLNOVA.
-
Ghosh, S., & Hayden, M. S. (2020). Targeting NF-κB-Inducing Kinase (NIK) in Immunity, Inflammation, and Cancer. MDPI. [Link]
-
OncoKB™. Somatic MAP3K14. [Link]
-
Wikipedia. MAP3K14. [Link]
-
DC Chemicals. MAP3K14-IN-173 Datasheet. [Link]
-
Zhu, J., et al. (2017). Map3K14 signaling attenuates the development of colorectal cancer through activation of the non-canonical NF-κB signaling cascade. The Journal of Immunology. [Link]
-
BPS Bioscience. NIK (MAP3K14) Kinase Assay Kit. [Link]
-
Jung, J. U., et al. (2016). NIK/MAP3K14 Regulates Mitochondrial Dynamics and Trafficking to Promote Cell Invasion. Current Biology. [Link]
-
Sanz, A. B., et al. (2014). Mitogen-Activated Protein Kinase 14 Promotes AKI. Journal of the American Society of Nephrology. [Link]
-
Kargbo, R. B. (2017). New Substituted Cyanoindoline Derivatives as MAP3K14 Kinase Inhibitors for the Treatment of Cancer and Autoimmune Disorders. ACS Medicinal Chemistry Letters. [Link]
- Stansfield, I., et al. (2017). New substituted cyanoindoline derivatives as nik inhibitors.
-
Miosge, L. A., et al. (2015). Map3k14 as a Regulator of Innate and Adaptive Immune Response during Acute Viral Infection. PLoS Pathogens. [Link]
Sources
- 1. WO2016120530A1 - A carboxamide derivative and its diastereomers in stable crystalline form - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Compounds as Inhibitors of Kinase Activity for the Treatment of Cancer and COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Substituted Cyanoindoline Derivatives as MAP3K14 Kinase Inhibitors for the Treatment of Cancer and Autoimmune Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Innovations in Pharmacology: Enhancing Bioavailability and Efficacy through Novel Compositions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2017125530A1 - New substituted cyanoindoline derivatives as nik inhibitors - Google Patents [patents.google.com]
